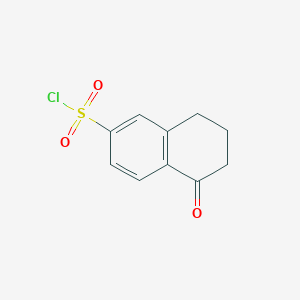

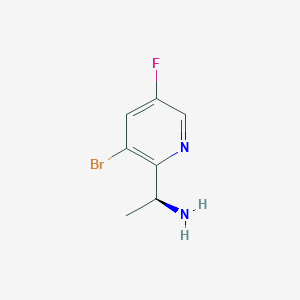

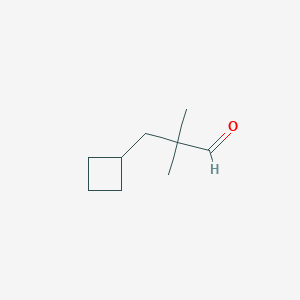

![molecular formula C17H15NO3 B1435781 Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate CAS No. 1823457-26-6](/img/structure/B1435781.png)

Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate

Übersicht

Beschreibung

“Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate” is a chemical compound with the molecular formula C17H15NO3 . It has a molecular weight of 281.3 g/mol.

Synthesis Analysis

While specific synthesis methods for “Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate” were not found, it’s worth noting that compounds of similar structure can be synthesized through various methods. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate” consists of a benzene ring attached to a benzyloxy group and a cyanophenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate” were not found, compounds of similar structure can undergo various reactions. For example, esters can undergo hydrolysis to form carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Practical Synthesis Methods : Research on the synthesis of related compounds, like 2-Fluoro-4-bromobiphenyl, highlights the development of practical and scalable synthesis methods. These methodologies often aim to improve yield, reduce environmental impact, and simplify purification processes, which are critical for the production of intermediates used in pharmaceuticals and other applications Qiu et al., 2009.

Chemical Modification and Derivatives : Studies on xylan derivatives demonstrate the versatility of chemical modifications to produce ethers and esters with specific properties. This research is indicative of a broader trend in chemical synthesis where functional groups are strategically modified to tailor the properties of the resulting compounds for specific applications, such as drug delivery or material science Petzold-Welcke et al., 2014.

Application Potential

Biopolymer and Material Science Applications : The modification of natural polymers, as seen in the research on xylan, points to the potential application of similarly modified chemical compounds in creating new materials. These materials could have applications in healthcare, such as drug delivery systems, or in environmentally sustainable packaging solutions Petzold-Welcke et al., 2014.

Environmental and Sustainability Focus : The exploration of bio-based solvents for extraction processes, as discussed in the context of 2-Methyloxolane, reflects an ongoing effort to find more sustainable and less toxic alternatives to conventional solvents. This approach is relevant to the broader chemical industry's efforts to reduce environmental impact and enhance safety in manufacturing and research applications Rapinel et al., 2020.

Eigenschaften

IUPAC Name |

methyl 2-(2-cyano-4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)10-14-7-8-16(9-15(14)11-18)21-12-13-5-3-2-4-6-13/h2-9H,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZCWSWHNGJQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)

![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)

![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)

![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)

![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)